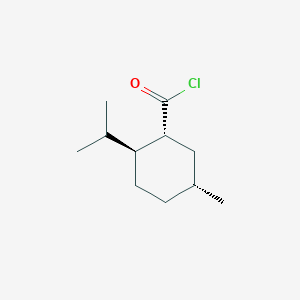

(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride

Vue d'ensemble

Description

L’acide déhydrolithocholique est un métabolite d’acide biliaire dérivé de l’acide lithocholique. Il est connu pour son rôle d’agoniste de divers récepteurs, notamment le récepteur activé par les acides biliaires couplé aux protéines G 1 (GP-BAR1/TGR5), le récepteur de la vitamine D et le récepteur X des farnésyles . Ce composé est important dans diverses études biochimiques et pharmacologiques en raison de ses propriétés et interactions uniques.

Méthodes De Préparation

L’acide déhydrolithocholique est synthétisé à partir de l’acide lithocholique par l’action de l’enzyme cytochrome P450, plus précisément l’isoforme CYP3A4 . La voie de synthèse implique l’oxydation de l’acide lithocholique, ce qui entraîne la formation d’acide déhydrolithocholique. Les méthodes de production industrielle impliquent généralement l’utilisation de techniques biochimiques avancées pour garantir une pureté et un rendement élevés.

Analyse Des Réactions Chimiques

L’acide déhydrolithocholique subit plusieurs types de réactions chimiques, notamment :

Oxydation : La réaction principale impliquée dans sa synthèse à partir de l’acide lithocholique.

Réduction : Peut être réduit dans des conditions spécifiques pour produire différents dérivés d’acides biliaires.

Substitution : Réagit avec divers réactifs pour former des dérivés substitués.

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme l’acide chromique et les agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions sont divers dérivés d’acides biliaires avec des groupes fonctionnels modifiés.

Applications de la recherche scientifique

L’acide déhydrolithocholique a un large éventail d’applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier le métabolisme et la synthèse des acides biliaires.

Biologie : Étudié pour son rôle dans les voies de signalisation cellulaire et les interactions avec les récepteurs.

Médecine : Exploré pour ses effets thérapeutiques potentiels, notamment dans la modulation des réponses immunitaires et de l’inflammation.

Industrie : Utilisé dans la production de dérivés d’acides biliaires et comme réactif biochimique dans divers essais

Applications De Recherche Scientifique

Dehydrolithocholic acid has a wide range of scientific research applications:

Chemistry: Used as a model compound to study bile acid metabolism and synthesis.

Biology: Investigated for its role in cellular signaling pathways and receptor interactions.

Medicine: Explored for its potential therapeutic effects, particularly in modulating immune responses and inflammation.

Industry: Utilized in the production of bile acid derivatives and as a biochemical reagent in various assays

Mécanisme D'action

Le mécanisme d’action de l’acide déhydrolithocholique implique son interaction avec plusieurs cibles moléculaires :

GP-BAR1/TGR5 : Agit comme un agoniste, modulant les voies de signalisation des acides biliaires.

Récepteur de la vitamine D : Se lie et active ce récepteur, influençant le métabolisme du calcium et les réponses immunitaires.

Récepteur X des farnésyles : S’engage avec ce récepteur pour réguler la synthèse et le métabolisme des acides biliaires.

Ces interactions conduisent à divers effets physiologiques, notamment la modulation de la sécrétion des acides biliaires, la différenciation des cellules immunitaires et la régulation métabolique.

Comparaison Avec Des Composés Similaires

L’acide déhydrolithocholique est comparé à d’autres dérivés d’acides biliaires tels que :

Acide lithocholique : Le composé parent à partir duquel l’acide déhydrolithocholique est dérivé.

Acide chénodésoxycholique : Un autre acide biliaire avec des interactions avec les récepteurs et des effets physiologiques distincts.

Acide ursodésoxycholique : Connu pour son utilisation thérapeutique dans les maladies du foie et ses propriétés uniques par rapport à l’acide déhydrolithocholique.

L’acide déhydrolithocholique est unique en raison de ses activités agonistes spécifiques des récepteurs et de son rôle dans la modulation des réponses immunitaires, ce qui le distingue des autres acides biliaires.

Propriétés

IUPAC Name |

(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19ClO/c1-7(2)9-5-4-8(3)6-10(9)11(12)13/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZVZSVCQGUKOJ-KXUCPTDWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)C(=O)Cl)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)C(=O)Cl)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39668-87-6 | |

| Record name | Cyclohexanecarbonyl chloride, 5-methyl-2-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039668876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarbonyl chloride, 5-methyl-2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-fluoro-7-methyl-12-methylidene-2,3,4,7-tetrahydro-1H-benzo[a]anthracene](/img/structure/B24511.png)

![(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B24526.png)